molecular formula C11H19N3 B11785170 1-Ethyl-3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

1-Ethyl-3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

Cat. No.: B11785170
M. Wt: 193.29 g/mol
InChI Key: OWJVJDYZYPZIIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with ethyl, dimethyl, and pyrrolidinyl groups. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of ethyl hydrazine with a suitable diketone, followed by cyclization and subsequent functional group modifications to introduce the pyrrolidinyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalytic processes, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one of its substituents with another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new alkyl or aryl group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Ethyl-3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3,5-dimethyl-1H-pyrazole: Lacks the pyrrolidinyl group.

    3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole: Lacks the ethyl group.

    1-Ethyl-4-(pyrrolidin-2-yl)-1H-pyrazole: Lacks the dimethyl groups.

Uniqueness

1-Ethyl-3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the pyrrolidinyl group, in particular, may impart distinct steric and electronic effects compared to other similar compounds.

Biological Activity

1-Ethyl-3,5-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H21N3O2\text{C}_{13}\text{H}_{21}\text{N}_3\text{O}_2

This structure includes a pyrazole ring substituted with ethyl and pyrrolidine groups, contributing to its biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds containing the pyrazole nucleus exhibit notable anti-inflammatory effects. A study demonstrated that derivatives of pyrazole could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain synthesized compounds showed up to 85% inhibition of TNF-α at a concentration of 10 µM , compared to the standard drug dexamethasone, which showed 76% inhibition at 1 µM .

2. Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. A study by Burguete et al. reported that certain pyrazole derivatives exhibited significant antibacterial activity against E. coli , S. aureus , and Klebsiella pneumoniae . Specifically, one compound demonstrated effective inhibition comparable to standard antibiotics .

3. Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. In vitro studies revealed that certain derivatives could reduce the viability of lung adenocarcinoma cells (A549) significantly. For example, one derivative reduced cell viability to 66% , indicating promising cytotoxic effects .

Table: Summary of Biological Activities

Biological ActivityCompoundTargetEffectiveness
Anti-inflammatoryCompound ATNF-α85% inhibition at 10 µM
AntimicrobialCompound BE. coliComparable to standard antibiotics
AnticancerCompound CA549 cellsReduced viability to 66%

Detailed Research Findings

  • Anti-inflammatory Studies : Selvam et al. synthesized a series of pyrazole derivatives that were evaluated for their anti-inflammatory properties in animal models. The results indicated that these compounds could significantly reduce edema in carrageenan-induced inflammation models .
  • Antimicrobial Studies : In a comparative study, compounds derived from the pyrazole framework were tested against multiple strains of bacteria, showcasing varying degrees of effectiveness based on structural modifications .
  • Anticancer Studies : The anticancer activity was assessed through MTT assays on A549 cells, revealing that specific substitutions on the pyrazole ring enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-ethyl-3,5-dimethyl-4-pyrrolidin-2-ylpyrazole

InChI

InChI=1S/C11H19N3/c1-4-14-9(3)11(8(2)13-14)10-6-5-7-12-10/h10,12H,4-7H2,1-3H3

InChI Key

OWJVJDYZYPZIIQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C2CCCN2)C

Origin of Product

United States

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